Lipophilicity Control: 0.3–0.4 LogP Difference vs. Non-Methylated Analog Alters Permeability and Solubility
Cyclohexyl(5-methylthiophen-2-yl)methanamine exhibits a calculated XLogP3 value of 3.3, whereas its non-methylated counterpart, cyclohexyl(thiophen-2-yl)methanamine, has a lower LogP ranging from 2.9 to 3.2 depending on the prediction method . This quantifiable increase in lipophilicity (difference of 0.1–0.4 LogP units) is attributable to the electron-donating methyl group on the thiophene ring. In drug discovery contexts, a LogP difference of this magnitude can shift compound distribution between aqueous and organic phases, potentially improving membrane permeability while maintaining sufficient aqueous solubility for in vitro assays .
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | cyclohexyl(thiophen-2-yl)methanamine: LogP = 2.9–3.2 |
| Quantified Difference | 0.1–0.4 LogP units higher for target compound |
| Conditions | Computational prediction (XLogP3 / LogP models) |
Why This Matters
Procurement of the correct methylated analog ensures that the lipophilicity window matches project-specific permeability and solubility requirements, avoiding the need for time-consuming re-optimization of lead series.
- [1] Kuujia. 1-Cyclohexyl-1-(5-methylthiophen-2-yl)methanamine - XLogP3 Value. CAS 1021053-13-3. Accessed 2026. View Source
- [2] Chembase. cyclohexyl(thiophen-2-yl)methanamine - LogP Value. Accessed 2026. View Source
